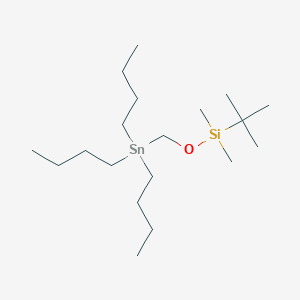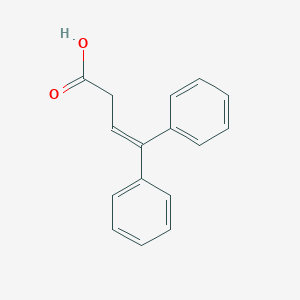
4,4-Diphenyl-3-butenoic acid
Übersicht
Beschreibung
4,4-Diphenyl-3-butenoic acid is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407596. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions
A key application of 4,4-diphenyl-3-butenoic acid is in catalytic reactions. For instance, it has been used in the catalytic addition-elimination reactions involving selenium electrophiles. This process converts a range of (E)-3-butenoic acids into butenolides, a crucial reaction in organic synthesis (Browne, Niyomura, & Wirth, 2007).
Antimicrobial Activity
Some derivatives of this compound have demonstrated antimicrobial properties. For example, the reaction of 4-biphenyl-4-oxo-2-butenoic acid with certain compounds led to the creation of substances with significant activity against various bacteria and fungi (Kassab, Sayed, Radwan, & El-Azzez, 2002).
Chemical Synthesis
In chemical synthesis, this compound is involved in the formation of new compounds through reactions like the hydrogenation process. For example, the asymmetric hydrogenation of 3-phenyl-3-butenoic acid, which is closely related to this compound, has been studied for optimizing reaction conditions and achieving high enantioselectivity (Yamamoto, Ikeda, & Yin, 1989).
Antioxidant Research
The compound is also studied in the context of antioxidant research. The antioxidant capacity of various compounds, including those related to this compound, has been measured using different methodologies, contributing significantly to our understanding of antioxidant activities in biological systems (Sánchez-Moreno, Larrauri, & Saura-calixto, 1998).
Herbicidal Applications
Some derivatives of this compound have been synthesized and evaluated for their herbicidal activities. Compounds containing unsaturated carboxylates, such as butenoate, have shown potential as effective herbicides against certain broadleaf weeds (Yu, Yang, Cui, Lv, & Li, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4,4-Diphenyl-3-butenoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
As a unique chemical, its effects on various biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Its impact on bioavailability is unknown . Further pharmacokinetic studies are required to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Eigenschaften
IUPAC Name |
4,4-diphenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHWSQUSKFMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324721 | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-88-6 | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diphenyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Diphenyl-but-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant chemical transformation involving 4,4-diphenyl-3-butenoic acid derivatives?
A1: this compound derivatives, specifically 3-carboxy-4,4-diphenyl-3-butenoic acid, can be utilized to synthesize 1,1-diphenylallene. This transformation is achieved through a decarboxylation reaction using lead tetraacetate as the oxidizing agent. []
Q2: Can you elaborate on the reaction conditions and yield for the synthesis of 1,1-diphenylallene from the corresponding this compound derivative?
A2: Treating 3-carboxy-4,4-diphenyl-3-butenoic acid with 1.1 equivalents of lead tetraacetate in a benzene-pyridine solvent system (10:1 ratio) at 50°C for 2 hours, under a nitrogen atmosphere, yields 1,1-diphenylallene. [] The reported yield for this reaction is modest, approximately 20%. [] The reaction progress can be monitored by the evolution of carbon dioxide, although the total CO2 release might not reach the theoretical maximum. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

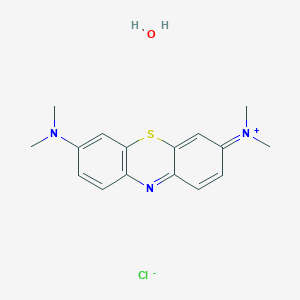


![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)
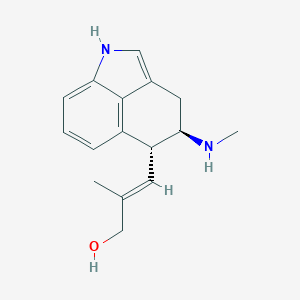
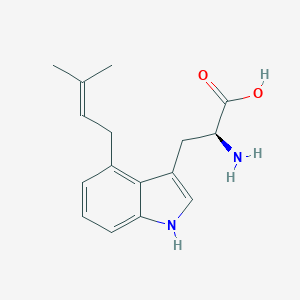

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)




